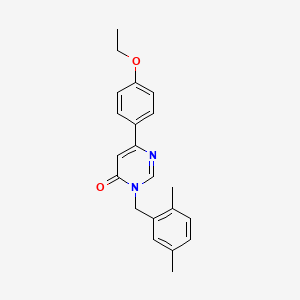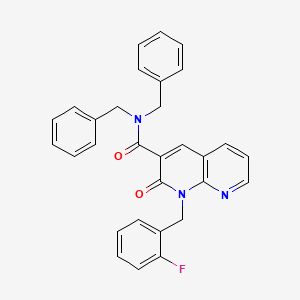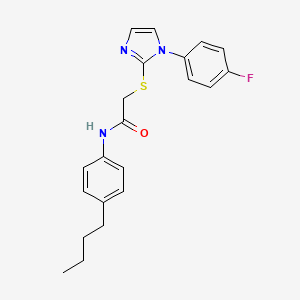![molecular formula C9H11FN2O2 B2651699 4-[(5-Fluoropyridin-2-yl)oxy]oxolan-3-amine CAS No. 2197828-12-7](/img/structure/B2651699.png)
4-[(5-Fluoropyridin-2-yl)oxy]oxolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-Fluoropyridin-2-yl)oxy]oxolan-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It is a heterocyclic compound that belongs to the class of pyridine derivatives. This compound has shown promising results in various studies, making it an attractive candidate for further investigation.
Aplicaciones Científicas De Investigación
1. Role in Orexin Receptor Mechanisms
Orexin (OX) and their receptors (OXR) are known to modulate feeding, arousal, stress, and drug abuse. The effects of various compounds, including GSK1059865, JNJ-10397049, and SB-649868, were evaluated in a binge eating (BE) model in female rats. SB-649868 and GSK1059865, but not JNJ-10397049, selectively reduced BE for highly palatable food without affecting standard food pellet intake. These results indicate a major role of OX1R mechanisms in BE, suggesting that selective antagonism at OX1R could represent a novel pharmacological treatment for BE and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
2. Application in Antibacterial Agents
Pyridonecarboxylic acids, including compounds structurally related to 4-[(5-Fluoropyridin-2-yl)oxy]oxolan-3-amine, have been studied as antibacterial agents. A specific study synthesized and evaluated the antibacterial activity of various compounds, revealing three compounds that were found to be more active than enoxacin, a known antibacterial agent. This research underlines the potential of these compounds in developing new antibacterial treatments (Egawa et al., 1984).
3. Utilization as Fluorogenic Amine
4-Amino-7-nitrobenz-2-oxa-1,3-diazole, a compound related to this compound, has been identified as a potentially useful key fluorogenic amine. It was used as a substrate for a microdetermination of chymotrypsin, showcasing its potential application in biochemical assays and research (Sato et al., 1984).
Propiedades
IUPAC Name |
4-(5-fluoropyridin-2-yl)oxyoxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c10-6-1-2-9(12-3-6)14-8-5-13-4-7(8)11/h1-3,7-8H,4-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEADOIALHAXWAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)OC2=NC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methylphenoxy)acetamide](/img/structure/B2651619.png)
![benzo[d]thiazol-2-yl(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2651620.png)
![1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one](/img/structure/B2651621.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide](/img/structure/B2651624.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzoate](/img/structure/B2651626.png)
![N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide](/img/structure/B2651628.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2651631.png)
![(Z)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2651633.png)
![[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2651634.png)


